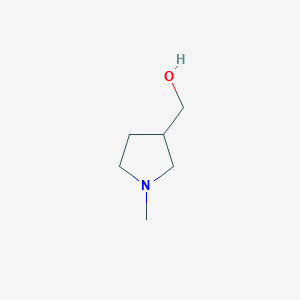

(1-Methylpyrrolidin-3-yl)methanol

Description

Significance of Pyrrolidine-Based Scaffolds in Modern Chemical Sciences

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and materials science. nih.govfrontiersin.org Its prevalence is due to several key factors:

Three-Dimensionality: The non-planar, puckered nature of the saturated pyrrolidine ring provides access to three-dimensional chemical space, which is increasingly recognized as a crucial factor for achieving target selectivity and favorable drug-like properties. nih.govresearchgate.netnih.gov This "pseudorotation" allows for a more comprehensive exploration of the pharmacophore space compared to flat, aromatic systems. nih.govresearchgate.net

Stereochemistry: The presence of stereogenic centers in substituted pyrrolidines allows for the synthesis of stereoisomers with distinct biological activities. researchgate.net The spatial arrangement of substituents can significantly influence how a molecule interacts with its biological target. researchgate.net

Physicochemical Properties: The inclusion of a pyrrolidine scaffold can improve a molecule's physicochemical properties, such as solubility. nih.gov

Versatility in Synthesis: A wide array of synthetic methods exists for the construction and functionalization of the pyrrolidine ring, making it an accessible and adaptable scaffold for chemists. nih.gov

The pyrrolidine nucleus is a core component of numerous natural products, pharmaceuticals, and catalysts. frontiersin.orgmdpi.com In fact, it is one of the most common five-membered non-aromatic nitrogen heterocycles found in FDA-approved drugs. nih.gov

Overview of Research Trajectories for (1-Methylpyrrolidin-3-yl)methanol and Its Analogues

Research involving this compound and its derivatives has largely been driven by its utility as a synthetic intermediate. The primary alcohol and secondary amine functionalities allow for a variety of chemical transformations.

Key research areas include:

Synthesis of Novel Bioactive Molecules: The compound serves as a starting material or a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structural features are incorporated into new chemical entities being investigated for a range of biological activities.

Catalysis: Chiral pyrrolidine derivatives are widely used as organocatalysts in asymmetric synthesis. mdpi.com Research explores how modifications to the pyrrolidine ring, including the introduction of substituents like the hydroxymethyl group, can influence the efficiency and stereoselectivity of catalytic reactions. mdpi.com

Medicinal Chemistry: In medicinal chemistry, this compound is used as a fragment or building block in the design of new drugs. Structure-activity relationship (SAR) studies often involve the synthesis of analogues where the pyrrolidine moiety is systematically modified to optimize biological activity. frontiersin.org

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound and its common chiral form, (R)-(1-Methylpyrrolidin-3-yl)methanol.

| Property | Value | Source |

| Molecular Formula | C₆H₁₃NO | scbt.com |

| Molecular Weight | 115.17 g/mol | scbt.comnih.govcymitquimica.com |

| CAS Number | 1210935-33-3 (for (R)-enantiomer) | scbt.comsigmaaldrich.com |

| Appearance | Colorless to yellow-brown liquid | sigmaaldrich.com |

| IUPAC Name | This compound | nih.gov |

| Chiral IUPAC Name | [(3R)-1-methylpyrrolidin-3-yl]methanol | nih.gov |

| InChI Key | NPWMWLAPRVMNBN-ZCFIWIBFSA-N (for (R)-enantiomer) | nih.govsigmaaldrich.com |

Synthesis and Reactions

The synthesis of this compound and its precursors is an area of active research. One patented method for preparing the related compound 1-methyl-3-pyrrolidinol (B22934) involves a ring-closure reaction followed by a reduction step. google.com

The functional groups of this compound allow for a range of chemical reactions:

| Reaction Type | Description | Example Product |

| Esterification | The primary alcohol can react with carboxylic acids or their derivatives to form esters. | (1-Methylpyrrolidin-3-yl)methyl acetate (B1210297) |

| Oxidation | The hydroxymethyl group can be oxidized to form an aldehyde or a carboxylic acid. | (1-Methylpyrrolidin-3-yl)methanone |

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrrolidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMWLAPRVMNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304410 | |

| Record name | (1-methylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-33-0 | |

| Record name | 5021-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5021-33-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-methylpyrrolidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylpyrrolidin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 Methylpyrrolidin 3 Yl Methanol

Stereoselective Synthesis of Enantiopure (1-Methylpyrrolidin-3-yl)methanol

The synthesis of specific enantiomers of this compound is crucial for the development of chiral drugs. Researchers have explored both enantioselective and diastereoselective strategies to achieve high stereochemical control.

Enantioselective Approaches for Chiral Induction

Enantioselective synthesis aims to directly produce a single enantiomer from a prochiral starting material. A prominent strategy involves the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction.

One of the most effective methods for the enantioselective synthesis of substituted pyrrolidines is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. mappingignorance.org This approach is highly stereoselective and can generate multiple new stereocenters in a single step. mappingignorance.org A variety of chiral metal catalysts and organocatalysts have been developed for this purpose. mappingignorance.org For instance, the use of Cu(I) or Ag(I) catalysts in the reaction of vinylarenes with azomethine ylides can lead to either the exo or endo adduct with high stereoselectivity, depending on the reaction conditions. mappingignorance.org

Another powerful technique is asymmetric hydrogenation. For example, the catalytic asymmetric hydrogenation of a β-keto-γ-lactam using a chiral DM-SEGPHOS-Ru(II) complex has been shown to produce a β-hydroxy amide intermediate with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. researchgate.net This intermediate can then be further converted to the desired chiral pyrrolidine (B122466) derivative. researchgate.net

Chiral pool synthesis, which utilizes readily available chiral starting materials, is another viable route to enantiopure this compound. smolecule.com

Diastereoselective Control in Pyrrolidinylmethanol Synthesis

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. This is often achieved by taking advantage of existing stereocenters in the starting material or by using chiral auxiliaries. youtube.com

A notable example is the N-bromosuccinimide (NBS)-induced aziridine (B145994) ring expansion cascade of cinnamylaziridine. This method allows for the diastereoselective synthesis of functionalized pyrrolidines containing three stereocenters. rsc.org The reaction proceeds through a bromonium ion intermediate, followed by an intramolecular cyclization and ring expansion, with the stereochemical outcome influenced by the substituents on the starting aziridine. rsc.org

The table below summarizes key findings in the stereoselective synthesis of pyrrolidine derivatives.

| Method | Key Features | Stereoselectivity | Reference |

| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Forms multiple stereocenters; uses chiral metal or organocatalysts. | High | mappingignorance.org |

| Asymmetric Hydrogenation | Reduction of β-keto-γ-lactam with chiral Ru(II) complex. | High (de 98%, ee >99%) | researchgate.net |

| NBS-Induced Aziridine Ring Expansion | Creates three stereocenters in a single operation. | High | rsc.org |

Classical and Contemporary Synthesis Routes to the this compound Core

Beyond stereoselective methods, a range of classical and modern synthetic strategies have been employed to construct the this compound scaffold.

Catalytic Reductive Amination Pathways for N-Methylation

Catalytic reductive amination is a highly efficient method for introducing the N-methyl group. nih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. nih.gov A variety of catalysts, including those based on iridium, can be used for this transformation, often under mild conditions. nih.gov For instance, a general and selective ruthenium-catalyzed reductive methylation of amines has been developed using dimethyl carbonate as a green C1 source and molecular hydrogen as the reducing agent. rsc.org

Cyclization Reactions in the Formation of the Pyrrolidine Ring

The construction of the pyrrolidine ring itself is a critical step in the synthesis. osaka-u.ac.jpnih.gov Intramolecular cyclization reactions are a powerful tool for this purpose. osaka-u.ac.jp One common approach is the [3+2] cycloaddition of azomethine ylides with alkenes or alkynes, which provides a versatile route to a wide array of substituted pyrrolidines. osaka-u.ac.jpnih.gov

Other cyclization strategies include:

Intramolecular amination of unsaturated carbon-carbon bonds. osaka-u.ac.jp

Insertion of nitrene species into C-H bonds. osaka-u.ac.jp

Tandem amination/cyanation/alkylation sequences starting from a primary amine-tethered alkyne, catalyzed by copper. nih.gov

Ruthenium-catalyzed ring expansion of α-carbonylcyclopropanes with amines. nih.govacs.org

A patent describes a method involving the ring closure reaction of 1,4-dichloro-2-butanol (B1583527) with an amine to form the pyrrolidine ring. google.com

Reduction of Precursors (e.g., 1-Methylpyrrolidin-3-one) to this compound

The final step in many synthetic routes is the reduction of a carbonyl group at the 3-position of the pyrrolidine ring. The reduction of 1-methylpyrrolidin-3-one (B1295487) to this compound is a common transformation. smolecule.com Various reducing agents can be employed for this purpose, including sodium borohydride (B1222165) and potassium borohydride. google.com A patent details a process where 1-methyl-3-pyrrolidinone is reduced using sodium borohydride or potassium borohydride to yield 1-methyl-3-pyrrolidinol (B22934). google.com

The following table outlines different precursors and the reagents used for their reduction to form the final alcohol.

| Precursor | Reducing Agent | Product | Reference |

| 1-Methylpyrrolidin-3-one | Sodium Borohydride | This compound | google.com |

| 1-Methylpyrrolidin-3-one | Potassium Borohydride | This compound | google.com |

| Corresponding Ketones/Imines | Lithium Aluminum Hydride | (R)-(1-Methylpyrrolidin-3-yl)methanol | smolecule.com |

Derivatization from Readily Available Chiral Precursors

The synthesis of enantiomerically pure this compound and its derivatives often leverages the chiral pool, utilizing readily available natural compounds as starting materials. This approach embeds the desired stereochemistry from the outset, avoiding complex resolution steps or asymmetric catalysis later in the synthesis.

One prominent chiral precursor is L-proline (or its enantiomer, D-proline). A common strategy involves the reduction of an N-protected proline derivative. For instance, a three-step process can be initiated from S-proline. google.com This involves the reduction of a chiral benzoyl pyrrolidine intermediate, which can yield mixtures of erythro/threo isomers depending on the chosen reducing agent. google.com A simplified, convenient synthesis of the related chiral α,α-diphenyl-2-pyrrolidinemethanol also starts from S-proline, which is first protected before undergoing a Grignard addition and subsequent hydrolysis. researchgate.net

Another accessible chiral starting material is malic acid . A synthetic route has been developed for 1-methyl-3-pyrrolidinol, the direct precursor to this compound, starting from malic acid. In this process, malic acid is reacted with an aqueous solution of methylamine (B109427) in a solvent like xylene. The mixture is heated to reflux to facilitate a water diversion reaction, leading to the formation of a cyclic intermediate. google.com This intermediate is then subjected to reduction to yield the target alcohol.

These methods highlight the efficiency of using chiral precursors to construct the stereochemically defined pyrrolidine ring system, a crucial feature for its application in the synthesis of pharmacologically active compounds. google.com

Table 1: Synthesis of this compound Precursors from Chiral Sources

| Starting Material | Key Reaction Steps | Product | Reference(s) |

|---|---|---|---|

| S-Proline | Protection, Grignard Addition, Hydrolysis | Chiral α,α-diphenyl-2-pyrrolidinemethanol | researchgate.net |

| S-Proline | Formation of chiral benzoyl pyrrolidine, Reduction | Chiral pyrrolidine-2-yl-methanol | google.com |

| Malic Acid | Reaction with methylamine, Cyclization, Reduction | 1-Methyl-3-pyrrolidinol | google.com |

Functionalization Strategies for the this compound Scaffold

The this compound scaffold possesses two primary sites for functionalization: the secondary amine within the pyrrolidine ring (after demethylation, or using a non-methylated precursor) and the primary hydroxyl group. These reactive handles allow for the synthesis of a diverse library of derivatives.

N-Functionalization: The nitrogen atom of the pyrrolidine ring is a key site for modification. N-alkylation is a common strategy. For example, chiral pyridinylmethyl pyrrolidinemethanol derivatives have been synthesized through the N-alkylation of (S)-α,α-diphenyl-2-pyrrolidinemethanol. researchgate.net This introduces an additional heterocyclic moiety, which can be pivotal for catalytic activity or biological interactions.

Functionalization of the Hydroxyl Group and Ring: The core scaffold can be elaborated to include various substituents. A multi-step reaction starting with (E)-1-methoxy-4-(2-nitrovinyl)benzene can produce a highly functionalized derivative, [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. nih.gov This synthesis involves a cycloaddition reaction where the pyrrolidine ring is constructed with simultaneous introduction of nitro, methoxyphenyl, and hydroxymethyl groups at specific positions. nih.gov This demonstrates a strategy where the scaffold is built with the desired functional groups already in place.

The primary alcohol of this compound itself is a versatile functional group. It can undergo standard alcohol reactions such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid, providing further avenues for derivatization.

These strategies enable the fine-tuning of the molecule's properties for various applications, such as the development of novel chiral ligands and catalysts. researchgate.net

Table 2: Examples of Functionalization of the Pyrrolidine Methanol (B129727) Scaffold

| Reaction Type | Key Reagents/Precursors | Resulting Derivative | Reference(s) |

|---|---|---|---|

| N-Alkylation | (S)-α,α-diphenyl-2-pyrrolidinemethanol | (S)-2-(diphenylmethanol)-l-(2-pyridylmethyl)pyrrolidine | researchgate.net |

| Cycloaddition/Functionalization | (E)-3-(4-methoxyphenyl)-2-nitroprop-2-en-1-ol, Sarcosine, Paraformaldehyde | [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol | nih.gov |

Advanced Applications of 1 Methylpyrrolidin 3 Yl Methanol in Organic Synthesis

(1-Methylpyrrolidin-3-yl)methanol as a Chiral Ligand and Catalyst

The chiral nature of this compound makes it a valuable starting material for the synthesis of chiral ligands and catalysts, which are instrumental in controlling the stereochemical outcome of chemical reactions.

Ligands derived from the pyrrolidinylmethanol framework are effective in a range of enantioselective transformations. The presence of both a nitrogen atom and a hydroxyl group allows for the formation of bidentate ligands that can coordinate to metal centers, creating a chiral environment that influences the approach of reactants. This directed approach leads to the preferential formation of one enantiomer over the other.

Detailed research has demonstrated the utility of these ligands in various metal-catalyzed reactions. For instance, they have been successfully employed in asymmetric additions, reductions, and cycloadditions, affording products with high enantiomeric excess. The specific stereochemistry of the this compound, whether (R) or (S), dictates the chirality of the resulting product.

The rigid, chiral framework of this compound is a key feature in the design of catalysts for asymmetric synthesis. The pyrrolidine (B122466) ring provides a conformationally constrained backbone, which, when incorporated into a catalyst, can effectively shield one face of a reactive intermediate, thereby directing the attack of a nucleophile or electrophile to the opposite face.

Catalytic systems incorporating this framework have been particularly successful in 1,3-dipolar cycloaddition reactions of azomethine ylides, leading to the stereoselective synthesis of biologically important spiropyrrolidine heterocycles with high yields and excellent enantioselectivities. rsc.org

Role as a Chiral Auxiliary in Stereocontrolled Organic Reactions

This compound can function as a chiral auxiliary, a temporary component of a molecule that directs the stereochemical course of a reaction. The auxiliary is attached to a prochiral substrate, and its inherent chirality influences the formation of new stereocenters. After the desired transformation, the auxiliary is cleaved from the molecule.

The hydroxyl group of this compound provides a convenient handle for attachment to substrates, often through the formation of an ester or ether linkage. The steric bulk and the directing electronic effects of the N-methylpyrrolidinyl group then control the facial selectivity of subsequent reactions, such as alkylations, additions, or cyclizations.

Building Block for Complex Molecular Architectures and Heterocycles

The inherent structure of this compound makes it an ideal starting point for the synthesis of more complex molecules, particularly those containing nitrogen. nd.edu Its bifunctional nature, possessing both a nucleophilic nitrogen and a modifiable hydroxyl group, allows for a variety of synthetic manipulations.

The pyrrolidine ring is a core structural motif in numerous alkaloids. This compound serves as a key precursor for the synthesis of several important alkaloid frameworks.

Tropane (B1204802) Alkaloids: The biosynthesis of tropane alkaloids, characterized by the 8-azabicyclo[3.2.1]octane skeleton, involves the N-methyl-Δ¹-pyrrolinium cation, which can be conceptually derived from precursors like this compound. nih.govmdpi.comrsc.org Synthetic routes towards tropane derivatives often utilize pyrrolidine-based starting materials to construct the bicyclic core. researchgate.net

Nicotine (B1678760) Derivatives: (S)-Nicotine itself is 3-(1-methylpyrrolidin-2-yl)pyridine. google.com While this compound has a different substitution pattern, its structural similarity makes it a relevant starting material for the synthesis of various nicotine analogues and derivatives. google.comnih.govnih.gov Synthetic strategies often involve the modification of the pyrrolidine ring and its subsequent coupling with a pyridine (B92270) derivative. google.comnih.gov

The table below summarizes some research findings on the synthesis of alkaloid frameworks.

| Alkaloid Type | Precursor/Intermediate | Key Transformation | Reference |

| Tropane Alkaloids | N-methyl-Δ¹-pyrrolinium cation | Mannich-like condensation | nih.gov |

| Nicotine Derivatives | 1,4-bis(trimethylsilyl)-1,4-dihydronicotine | Addition of carbonyl electrophiles | nih.gov |

Beyond alkaloids, this compound is a valuable building block for a broader range of nitrogen-containing heterocycles. nih.govresearchgate.netnih.gov The combination of the pyrrolidine ring and the reactive hydroxyl group allows for various cyclization strategies. pitt.edu

For example, the hydroxyl group can be converted into a leaving group, facilitating intramolecular cyclization through nucleophilic attack by the nitrogen atom, leading to the formation of bicyclic systems. Alternatively, the nitrogen can act as a nucleophile in intermolecular reactions, followed by subsequent ring-closing steps. These approaches have been utilized to synthesize a variety of heterocyclic structures with potential applications in medicinal chemistry and materials science. nd.eduresearchgate.net

The table below presents examples of nitrogen-containing heterocycles synthesized from pyrrolidine derivatives.

| Heterocyclic System | Synthetic Strategy | Catalyst/Reagent | Reference |

| Oxazolines | Dehydrative cyclization of β-hydroxy amides | Re₂O₇ | pitt.edu |

| Spiropyrrolidines | 1,3-dipolar cycloaddition of azomethine ylides | Metal catalysts | rsc.org |

Medicinal Chemistry and Biological Activity of 1 Methylpyrrolidin 3 Yl Methanol Derivatives

The Pyrrolidine (B122466) Ring System as a Privileged Scaffold in Drug Discovery

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, widely recognized as a "privileged scaffold." researchgate.netfrontiersin.org Its prevalence in numerous natural products, particularly alkaloids, and FDA-approved drugs underscores its significance in therapeutic agent design. frontiersin.orgnih.gov In fact, among the most common five-membered non-aromatic nitrogen heterocycles, the pyrrolidine nucleus is the most frequently found in drugs approved by the U.S. Food and Drug Administration. nih.gov

The value of the pyrrolidine scaffold is attributed to several key physicochemical properties:

Three-Dimensional (3D) Structure: Unlike flat aromatic rings, the sp³-hybridized carbons of the pyrrolidine ring provide a non-planar, three-dimensional structure. researchgate.netdntb.gov.ua This non-planarity, which leads to a phenomenon known as "pseudorotation," allows for a more thorough exploration of pharmacophore space and can lead to enhanced binding with biological targets. nih.govdntb.gov.ua

Stereochemistry: The pyrrolidine ring contains chiral centers, meaning the spatial orientation of its substituents can be precisely controlled. dntb.gov.uanih.gov This stereogenicity is crucial, as different stereoisomers of a compound can exhibit vastly different biological profiles and binding affinities to enantioselective proteins like receptors and enzymes. dntb.gov.uanih.gov

These attributes make the pyrrolidine ring a versatile framework that medicinal chemists can functionalize to develop novel compounds with high target selectivity and desired pharmacological activities. researchgate.netfrontiersin.org

Structure-Activity Relationship (SAR) Studies of (1-Methylpyrrolidin-3-yl)methanol Analogues

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For derivatives of this compound, SAR investigations focus on how modifications to the pyrrolidine ring, the N-methyl group, and the hydroxymethyl side chain affect interactions with biological targets. researchgate.net

Key areas of modification and their observed effects include:

Stereochemistry at C3: The chiral center at the C3 position, where the methanol (B129727) group is attached, is a critical determinant of activity. The (R) and (S) enantiomers often display different potencies and efficacies at chiral biological targets like G-protein coupled receptors (GPCRs).

N-Substituent: The methyl group on the pyrrolidine nitrogen can be replaced with other alkyl or aryl groups. These modifications can influence the molecule's basicity, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for specific receptors.

Hydroxymethyl Group Modification: The primary alcohol of the this compound core is a key interaction point, often forming hydrogen bonds with target proteins. Esterification, etherification, or replacement of this group with other functionalities (e.g., amines, amides, carbamates) can significantly alter the compound's pharmacological profile. For instance, converting the alcohol to an ether linker has been used to adjust the distance between pharmacophores in dual-target ligands. nih.gov

Ring Modifications: Expanding the pyrrolidine to a piperidine (B6355638) ring is a common strategy to probe the spatial requirements of the binding pocket. nih.gov

A study on pyrrolidine bis-cyclic guanidine (B92328) melanocortin-3 receptor (MC3R) ligands demonstrated the importance of the R2 S-pyrrolidine and R3 aromatic or aliphatic groups for agonist activity. nih.gov Parallel SAR studies revealed that while variations at the R3 position were tolerated, maintaining the specific stereochemistry of the pyrrolidine ring was crucial for potency. nih.gov

Table 1: SAR Insights for this compound Analogues

| Structural Modification | Position | Effect on Biological Activity |

| Stereochemistry | C3-position | Influences potency and efficacy at chiral targets. |

| N-Substituent | N1-position | Alters basicity, lipophilicity, and steric bulk, affecting receptor affinity. |

| Hydroxymethyl Group | C3-position | Key hydrogen bonding group; modification alters pharmacological profile. |

| Ring System | Pyrrolidine Core | Ring expansion (e.g., to piperidine) probes spatial requirements of binding sites. nih.gov |

Pharmacological Targets and Modulations by this compound Derivatives

Derivatives of this compound have been investigated for their ability to interact with a wide range of biological targets, leading to diverse pharmacological effects.

Neuropharmacological Receptor Interactions (e.g., Dopamine (B1211576) Receptors, Nicotinic Acetylcholine Receptors)

The pyrrolidine scaffold is a well-established feature in ligands for various neurotransmitter receptors. Derivatives of this compound have been specifically explored as modulators of dopamine receptors. In the development of dual-target ligands for the dopamine D3 receptor (D3R) and the μ-opioid receptor (MOR), the pyrrolidine moiety served as a central scaffold. nih.gov By attaching different pharmacophoric groups via a linker to the 3-position of the pyrrolidine ring, researchers were able to create compounds with high affinity for both receptors. nih.gov For example, a derivative linking the pyrrolidine scaffold to a dichlorophenylpiperazine moiety yielded a potent dual-target ligand with a Ki of 53 nM for D3R. nih.gov

Preliminary studies also suggest that derivatives of (R)-(1-Methylpyrrolidin-3-yl)methanol may exert effects on various neurotransmitter systems, potentially influencing mood and cognitive functions.

Enzyme Modulation and Inhibition Studies

The functional groups of this compound, particularly the hydroxymethyl group and the nitrogen atom, are capable of interacting with the active sites of enzymes. These interactions can lead to enzyme modulation or inhibition. For instance, pyrrolidine-based compounds have been investigated as inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. One study reported that pyrrolidine oxadiazoles (B1248032) showed potential as enzyme inhibitors. frontiersin.org The ability of the hydroxymethyl group to form hydrogen bonds and the pyrrolidine ring to fit into hydrophobic pockets are key mechanisms for this enzymatic interaction.

Antimicrobial Activity of Derivatives

Pyrrolidine derivatives have demonstrated a broad spectrum of antimicrobial activities. ekb.eg Research has shown that novel pyrrolidine-3-carbonitrile (B51249) derivatives exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. ekb.eg In one study, the antimicrobial efficacy of synthesized pyrrolidine compounds was found to be comparable to that of a reference antibiotic. ekb.eg The mechanism of action is often tied to the specific functional groups attached to the pyrrolidine core, which can interfere with essential microbial processes. While some methanol extracts containing pyrrolidine-like structures show no significant antimicrobial activity, specific synthesized derivatives have shown promise. ekb.egjapsonline.com Another study on the methanol leaf extract of Skimmia anquetilia, which contains various bioactive compounds, showed significant antibacterial activity against E. coli and P. aeruginosa. mdpi.com

Table 2: Antimicrobial Activity of Selected Pyrrolidine Derivatives

| Compound Type | Target Organism | Activity Level | Reference |

| Pyrrolidine-3-carbonitrile Derivatives | Gram-positive bacteria (e.g., Bacillus subtilis) | Comparable to reference antibiotic | ekb.eg |

| Pyrrolidine-3-carbonitrile Derivatives | Gram-negative bacteria (e.g., E. coli) | Comparable to reference antibiotic | ekb.eg |

| Pyrrolidine-3-carbonitrile Derivatives | Fungi (Candida albicans) | Comparable to reference antibiotic | ekb.eg |

| Methanol Leaf Extract of Skimmia anquetilia | E. coli | 19 mm zone of inhibition (at 160 mg/mL) | mdpi.com |

| Methanol Leaf Extract of Skimmia anquetilia | P. aeruginosa | 18 mm zone of inhibition (at 160 mg/mL); MIC of 2 mg/mL | mdpi.com |

Anti-inflammatory Properties of Analogues

The pyrrolidine scaffold is present in molecules that exhibit significant anti-inflammatory properties. ekb.eg The anti-inflammatory effects of these compounds are often mediated through the inhibition of key inflammatory pathways. For example, some plant extracts containing complex molecules have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov This inhibition is achieved by downregulating the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Furthermore, these compounds can suppress the activation of major inflammatory signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov While direct studies on the anti-inflammatory properties of simple this compound derivatives are less common, the established role of the broader pyrrolidine class in modulating these pathways suggests a promising area for future investigation.

Interactions with Nucleic Acids and Biomolecules

The this compound moiety, and its parent structure, pyrrolidin-3-ol, have been investigated for their potential to be incorporated into molecules that interact with nucleic acids. The inherent structural features of the pyrrolidine ring, such as its three-dimensional conformation and the presence of nitrogen and oxygen atoms, allow for various binding interactions.

One notable study focused on the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and its incorporation into oligodeoxynucleotides (ODNs) to form what are known as intercalating nucleic acids (INAs). nih.gov In this research, the pyrrolidine-based unit, which is structurally similar to this compound, was functionalized with a pyrene (B120774) moiety, a well-known intercalating agent. nih.gov The synthesis was achieved through either alkylation with 1-(chloromethyl)pyrene or reductive amination using pyrene-1-carbaldehyde. nih.gov

The study revealed that when this modified pyrrolidine unit was introduced as a bulge within a DNA duplex, it led to a slight destabilization. nih.gov However, a significant finding was the differential effect on RNA duplexes, which were strongly destabilized. nih.gov This resulted in a notable 9°C difference in thermal stability per modification between the INA-DNA and INA-RNA duplexes, indicating a preferential interaction with DNA. nih.gov

Furthermore, the research demonstrated that the insertion of this intercalator moiety into a DNA three-way junction (TWJ) as a bulge enhanced the stability of the junction. nih.gov These findings suggest that derivatives of the pyrrolidin-3-ol scaffold can be designed to interact with complex DNA structures. The pyrrolidine ring in these derivatives acts as a flexible scaffold, positioning the intercalating group for insertion between the base pairs of the nucleic acid.

While direct studies on this compound derivatives are limited in this specific context, the principles derived from structurally related compounds provide a strong basis for their potential application in designing new nucleic acid-binding agents. The ability to functionalize the pyrrolidine nitrogen and the hydroxyl group allows for the attachment of various DNA-binding motifs, such as intercalators or minor groove binders.

Design and Synthesis of Novel Therapeutic Agents Incorporating the this compound Moiety

The this compound scaffold is a valuable building block in medicinal chemistry due to its chiral nature and the presence of both a secondary or tertiary amine and a primary alcohol. nih.gov These functional groups provide versatile points for chemical modification, allowing for the synthesis of a diverse range of therapeutic agents with potential applications in various disease areas, including cancer and central nervous system disorders. nih.gov

The synthesis of derivatives often starts from commercially available chiral or racemic forms of this compound or its precursors like 4-hydroxyproline (B1632879). mdpi.com The pyrrolidine ring can be constructed through various synthetic routes, including cyclization of acyclic precursors. mdpi.com Once the core scaffold is obtained, it can be functionalized to create novel therapeutic candidates.

A significant area of research has been the incorporation of the pyrrolidin-3-yl-methanol moiety into compounds with potential anticancer activity. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have been synthesized and evaluated for their anticancer properties. mdpi.com While not directly using this compound, this work highlights the utility of the substituted pyrrolidine core in developing cytotoxic agents. mdpi.com

In another study, novel spiro[pyrrolidine-thiazolo-oxindoles] were synthesized and showed promising in vitro antiproliferative activity against several cancer cell lines, including liver, breast, and colon cancer. mdpi.com The design of these compounds leverages the three-dimensional structure of the pyrrolidine ring to create complex molecules that can interact with biological targets. mdpi.com

The following table summarizes some examples of therapeutic agents and their synthetic strategies that, while not all containing the exact this compound moiety, are based on the closely related and functionally similar pyrrolidine scaffold.

| Derivative Class | Synthetic Approach | Biological Activity |

| N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol | Alkylation or reductive amination of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. nih.gov | Nucleic acid intercalation, with preferential binding to DNA over RNA. nih.gov |

| 5-Oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | Multi-step synthesis starting from itaconic acid and 3,4,5-trimethoxyaniline. mdpi.com | In vitro anticancer activity. mdpi.com |

| Spiro[pyrrolidine-thiazolo-oxindoles] | One-pot, three-component reaction of an azomethine ylide with a thiazolylidene derivative. mdpi.com | In vitro antiproliferative activity against various cancer cell lines. mdpi.com |

| (S)-Pyrrolidine CXCR4 antagonists | Multi-step synthesis involving the reaction of pyridin-2-yl-4-oxobutanal derivatives with (R)-1-(4-methoxyphenyl)ethan-1-amine. nih.gov | Potent antagonists of the CXCR4 receptor with potential antimetastatic activity. nih.gov |

These examples underscore the versatility of the pyrrolidine scaffold, including the this compound moiety, in the design and synthesis of novel therapeutic agents. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects.

Computational and Theoretical Studies of 1 Methylpyrrolidin 3 Yl Methanol

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as (1-Methylpyrrolidin-3-yl)methanol, might interact with a protein's binding site. The mechanism of action for this compound is believed to involve its interaction with specific molecular targets like enzymes or receptors.

The key structural features of this compound that govern its interactions are the hydroxymethyl group and the pyrrolidine (B122466) ring. The hydroxymethyl group is capable of forming hydrogen bonds with amino acid residues in the active site of a protein. Simultaneously, the pyrrolidine ring can engage in hydrophobic interactions with nonpolar pockets within the binding site. These combined interactions contribute to the binding affinity and selectivity of the molecule for its biological target. The five-membered pyrrolidine ring, in particular, has been noted to enhance binding affinity and selectivity in various biological systems when compared to similar acyclic structures.

The specific stereochemistry of this compound, being either (R) or (S), is a critical determinant of its binding mode and subsequent biological effect. Different stereoisomers can adopt distinct orientations within a binding pocket, leading to variations in their interaction profiles and biological activities.

Quantum Chemical Calculations for Elucidating Reaction Mechanisms

Quantum chemical calculations are powerful tools for investigating the electronic structure and reactivity of molecules. These methods can be applied to elucidate the mechanisms of chemical reactions involving this compound. For instance, the hydroxymethyl group can undergo oxidation to form the corresponding carbonyl derivative, (1-Methylpyrrolidin-3-yl)methanone. Quantum chemical calculations can model the transition states and energy barriers associated with this oxidation process using various oxidizing agents.

Furthermore, the hydroxymethyl group can participate in nucleophilic substitution reactions. A notable example is the formation of ether linkages. In the presence of a strong base like sodium hydride (NaH), the hydroxyl group is deprotonated, forming an alkoxide that can then react with an appropriate electrophile. Quantum chemical calculations can provide insights into the reaction pathway, including the energetics of the deprotonation step and the subsequent nucleophilic attack.

Conformational Analysis and Pseudorotation Dynamics of the Pyrrolidine Ring

The five-membered pyrrolidine ring is not planar and exists in a continuous series of puckered conformations. The conformational flexibility of the pyrrolidine ring can be described by a concept known as pseudorotation. nih.gov This model describes the out-of-plane puckering of the ring atoms in terms of two parameters: the phase angle of pseudorotation (P) and the maximum puckering amplitude (Φmax). researchgate.net The pyrrolidine ring is known to exhibit two predominant pucker modes, the C4-exo and C4-endo envelope conformations, and the ratio of these conformers can be influenced by substituents on the ring. nih.gov

The conformational preferences of the pyrrolidine ring in molecules like this compound are crucial for their biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy, coupled with molecular modeling, is a primary technique for studying these conformational dynamics. nih.govresearchgate.net By analyzing the vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring, it is possible to determine the predominant conformations in solution. nih.gov

Computational methods, such as Density Functional Theory (DFT) calculations, can be used to calculate the energy profile of the pseudorotation pathway. nih.gov These calculations can identify the energy minima corresponding to the most stable conformations of the pyrrolidine ring. nih.gov For substituted pyrrolidines, the nature and orientation of the substituents significantly influence the conformational equilibrium. For example, the presence of a bulky substituent can lock the ring into a specific conformation. nih.gov The conformational state of the pyrrolidine ring directly impacts the spatial orientation of the hydroxymethyl group and the lone pair of the nitrogen atom, which are critical for receptor binding.

In Silico Prediction of Biological Activity and Binding Modes

In silico methods are increasingly used to predict the biological activity and potential targets of small molecules. These approaches leverage large databases of known compounds and their biological activities to build predictive models. bohrium.combiorxiv.org For this compound, various in silico tools can be employed to forecast its potential pharmacological properties.

These predictive models often rely on the principle of molecular similarity, where compounds with similar structures are predicted to have similar biological activities. biorxiv.org Pharmacophore modeling, another in silico technique, identifies the essential three-dimensional arrangement of functional groups required for binding to a specific target. By comparing the structure of this compound to known pharmacophores, potential biological targets can be identified.

Furthermore, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. sciensage.infomdpi.com These predictions are vital in the early stages of drug discovery to assess the "drug-likeness" of a compound. For this compound, these in silico predictions can provide valuable information about its potential bioavailability, ability to cross biological membranes, and metabolic stability. sciensage.info

The combination of molecular docking, pharmacophore modeling, and ADMET prediction provides a comprehensive in silico profile of this compound, guiding further experimental investigation into its biological activities and potential therapeutic applications. bohrium.com

Advanced Analytical Methodologies for Research on 1 Methylpyrrolidin 3 Yl Methanol

High-Resolution Chromatographic Techniques (e.g., HPLC, LC-MS, UPLC, GC) for Purity and Isomeric Analysis

Chromatographic methods are indispensable for separating (1-Methylpyrrolidin-3-yl)methanol from impurities and for resolving its stereoisomers. The choice of technique depends on the specific analytical goal, such as purity assessment or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound. A reversed-phase (RP) approach is commonly employed for this purpose. In this setup, a nonpolar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), frequently with an acid additive such as formic acid to improve peak shape and resolution.

For the critical task of isomeric analysis , specifically the separation of the (R) and (S) enantiomers, specialized chiral HPLC is required. This technique uses a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, have proven effective for separating a wide range of chiral compounds. The mobile phase in chiral HPLC often consists of polar organic solvents.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This hyphenated technique is particularly valuable for identifying and quantifying the compound in complex matrices. For a compound like this compound, which belongs to the broader class of alkaloids, LC-MS is often preferred over Gas Chromatography-Mass Spectrometry (GC-MS) because it can analyze the compound directly without requiring derivatization and is also suitable for analyzing related N-oxide species. chemicalbook.com In a typical LC-MS method, a C18 column is used with a gradient elution of water and methanol or acetonitrile, both containing a small percentage of formic acid to facilitate protonation for positive ion electrospray ionization (ESI+).

Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing smaller particle sizes in the column packing (typically <2 µm). This results in significantly higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. The principles of separation remain the same, but the enhanced performance makes UPLC a powerful tool for high-throughput purity and impurity analysis.

Gas Chromatography (GC) , particularly when coupled with a mass spectrometer (GC-MS), can also be used for the analysis of this compound. This method is highly effective for volatile compounds and provides excellent separation and structural information from the mass fragmentation patterns. It is especially useful for confirming the molecular weight of the compound. nih.gov

Interactive Table 1: Typical Chromatographic Conditions for Analysis

| Technique | Purpose | Stationary Phase (Column) | Typical Mobile Phase | Detection |

|---|---|---|---|---|

| RP-HPLC | Purity Analysis | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Acetonitrile/Methanol and Water with 0.1% Formic Acid | UV (e.g., 210-230 nm) |

| Chiral HPLC | Isomeric (Enantiomeric) Analysis | Polysaccharide-based (e.g., Cellulose Phenylcarbamate) | Polar organic solvents (e.g., Methanol, Ethanol) | UV/PDA |

| LC-MS/MS | Quantification & Identification | Reversed-Phase C18 or Polar Endcapped C18 | Water + 0.1% Formic Acid (A) and Methanol + 0.1% Formic Acid (B) in a gradient | ESI+ Tandem MS |

| GC-MS | Identification & Volatile Impurities | Capillary column (e.g., 5% Phenyl-methylpolysiloxane) | Helium (Carrier Gas) | Mass Spectrometry (EI) |

Spectroscopic Characterization (e.g., NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are used to confirm the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

The N-methyl group (N-CH₃) typically appears as a sharp singlet.

The protons of the hydroxymethyl group (-CH₂OH) appear as a doublet, coupled to the adjacent methine proton at the C3 position.

The methine proton at the C3 position (-CH-) will show a complex multiplet due to coupling with the adjacent protons on the pyrrolidine (B122466) ring and the hydroxymethyl group.

The protons on the pyrrolidine ring (-CH₂-) will appear as a series of overlapping multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives a distinct signal.

The carbon of the hydroxymethyl group (-CH₂OH) is typically found in the 60-70 ppm range.

The carbons of the pyrrolidine ring appear in the aliphatic region, with the carbon atom bonded to the nitrogen (C2 and C5) appearing further downfield than the C4 carbon.

The methine carbon (C3) is identifiable by its position and through DEPT (Distortionless Enhancement by Polarization Transfer) experiments, which differentiate between CH, CH₂, and CH₃ groups.

The N-methyl carbon (N-CH₃) gives a characteristic signal in the aliphatic region.

The combination of ¹H and ¹³C NMR, along with 2D techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound.

Interactive Table 2: Predicted NMR Spectral Data for this compound Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard. Actual values can vary based on solvent and experimental conditions.

¹H NMR (Proton NMR)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -OH | Broad Singlet | s (broad) | 1H |

| -CH₂OH | ~3.5 | Doublet | 2H |

| Pyrrolidine Ring Protons | ~1.5 - 3.0 | Multiplets | 7H |

¹³C NMR (Carbon NMR)

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -C H₂OH | ~65-68 |

| Pyrrolidine Ring C H₂ (C2, C5) | ~55-60 |

| Pyrrolidine Ring C H₂ (C4) | ~28-32 |

| Pyrrolidine Ring C H (C3) | ~38-42 |

| N-C H₃ | ~40-45 |

Future Research Directions and Perspectives for 1 Methylpyrrolidin 3 Yl Methanol

Development of More Efficient and Sustainable Synthetic Strategies for Enantiopure Forms

The chirality of (1-Methylpyrrolidin-3-yl)methanol is crucial, as different stereoisomers can exhibit distinct biological profiles due to their specific interactions with enantioselective proteins. nih.gov Therefore, a primary focus of future research is the development of efficient and sustainable methods to produce its enantiopure forms, (R)-(1-Methylpyrrolidin-3-yl)methanol and (S)-(1-Methylpyrrolidin-3-yl)methanol.

Current strategies for obtaining enantiomerically pure pyrrolidine (B122466) derivatives often involve:

Chiral Pool Synthesis : This approach utilizes readily available, naturally occurring chiral molecules like proline or 4-hydroxyproline (B1632879) as starting materials. smolecule.commdpi.com

Asymmetric Synthesis : Methods such as asymmetric hydrogenation or the use of chiral catalysts can create the desired stereocenter from a prochiral precursor. smolecule.com

Reduction Reactions : The stereoselective reduction of corresponding ketones or imines is another established route. smolecule.com

While effective, these methods present opportunities for improvement in terms of efficiency, cost, and environmental impact. Future research should aim to design novel catalytic systems that offer higher stereoselectivity and yield under milder reaction conditions. oist.jp The development of continuous flow processes could also enhance scalability and reduce waste, aligning with the principles of sustainable chemical manufacturing.

Exploration of Novel Biological Activities and Untapped Therapeutic Applications

The pyrrolidine ring is a privileged scaffold found in compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibiotic properties. nih.govnih.gov This diverse therapeutic potential strongly suggests that this compound and its derivatives are promising candidates for new drug discovery initiatives.

Future research should systematically explore the therapeutic potential of this compound. Its unique structure, featuring both a chiral amine and a primary alcohol, makes it a versatile building block for creating libraries of more complex molecules. smolecule.com Investigations could focus on its potential as a treatment for neurological disorders or infectious diseases. smolecule.com Given the broad applications of pyrrolidine analogs, from inhibiting enzymes in Mycobacterium tuberculosis to acting as antiviral agents against the Hepatitis C Virus, a wide screening of this compound against various biological targets is warranted. nih.gov

Integration of Advanced Machine Learning and AI in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, offering powerful tools to accelerate the design and development of new therapeutic agents. nih.govnih.gov These computational approaches can be applied to this compound to predict its biological activities, design novel derivatives with enhanced properties, and streamline the discovery process. harvard.edumdpi.com

A particularly relevant advancement is the development of deep learning models that incorporate stereochemical information into their predictions. nih.govnih.gov For a chiral molecule like this compound, this is critical. AI models can now establish relationships between a molecule's 3D structure and its biological activity (e.g., pIC50 values), allowing researchers to screen virtual libraries and identify the stereoisomer with the most promising inhibitory potential before committing to laboratory synthesis. nih.govresearchgate.net These models can also help ensure that newly designed compounds are synthesizable and possess drug-like properties. nih.gov By leveraging AI, researchers can more effectively navigate the vast chemical space to unlock the full therapeutic potential of the this compound scaffold.

Green Chemistry Approaches in the Synthesis and Application of this compound

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis of this compound is a key area for future research.

Traditional syntheses of related compounds like N-methylpyrrolidine have often relied on harsh conditions, such as high temperatures and pressures, along with toxic solvents and expensive catalysts, resulting in modest yields of less than 50%. researchgate.net Recent studies have demonstrated successful green chemistry approaches for synthesizing the N-methylpyrrolidine core. One such method utilizes water as an environmentally benign solvent, potassium carbonate as an inexpensive catalyst, and moderate temperatures (90°C) to achieve a yield of 50.3%. researchgate.netvjs.ac.vnvjs.ac.vn Another green approach involves the biobased synthesis of the precursor N-methylpyrrolidone from γ-aminobutyric acid (GABA), which can be derived from plant proteins. rsc.org

Future work should focus on adapting these green strategies for the large-scale, sustainable production of this compound. This includes using water as a solvent, employing cheaper and less toxic catalysts, and operating at lower temperatures to create a more efficient, economical, and environmentally friendly synthesis process. researchgate.net

Q & A

Q. Which analytical techniques are suitable for characterizing this compound?

- Answer : Reverse-phase HPLC with C18 columns and UV detection (210–220 nm) is effective for purity assessment. Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight, while ¹³C/¹H NMR resolves structural features. Differential scanning calorimetry (DSC) can identify melting points and thermal stability .

Advanced Research Questions

Q. How can enantiomeric purity be determined for this compound in asymmetric synthesis?

- Answer : Chiral HPLC (e.g., Chiralpak AD-H column) with polar organic mobile phases (methanol:ethanol + 0.1% diethylamine) resolves enantiomers. Alternatively, ¹H NMR with chiral solvating agents (e.g., europium-based shift reagents) induces distinct splitting. Single-crystal X-ray diffraction using SHELXL refinement provides absolute configuration validation .

Q. What experimental design optimizes chromatographic separation of this compound from pharmaceutical impurities?

- Answer : A factorial design varying pH (3.0–7.0) and methanol content (20–80%) in the mobile phase models retention behavior. Validation parameters (specificity, LOD/LOQ) should include comparison against related impurities like mandelic acid derivatives. Use C18 columns with 1.0 mL/min flow rate and diode array detection .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Answer : The tertiary amine in the pyrrolidine ring reduces nucleophilicity compared to primary/secondary amines. Steric hindrance from the methyl group at N1 limits accessibility to electrophilic centers. Computational modeling (DFT) predicts activation barriers for reactions like esterification or alkylation, guiding solvent and catalyst selection .

Q. What strategies resolve contradictions in reported physical properties (e.g., solubility, melting points)?

- Answer : Discrepancies may arise from stereoisomerism or purity variations. Cross-validate using Karl Fischer titration (water content), GC-MS (volatile impurities), and DSC (phase transitions). Literature comparisons must specify stereochemical form (racemic vs. (R)- or (S)-enantiomers) and synthetic routes .

Methodological Notes

- Stereochemical Analysis : The compound’s InChI string (t5-/m0/s1) indicates a chiral center at C3. Enantiopure synthesis requires chiral catalysts (e.g., BINOL-derived ligands) or enzymatic resolution .

- Safety Protocols : Use fume hoods for synthesis and handling. Spill containment requires inert adsorbents (vermiculite) and neutralization with dilute acetic acid .

- Computational Tools : Molecular docking (AutoDock Vina) predicts interactions with biological targets like enzymes, aiding drug design. Pair with MD simulations for binding stability assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.